molecular formula C6H12N2 B088779 5-Amino-2-methylpentanenitrile CAS No. 10483-15-5

5-Amino-2-methylpentanenitrile

Cat. No. B088779
CAS RN: 10483-15-5
M. Wt: 112.17 g/mol
InChI Key: DLFMLSXCXIQDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methylpentanenitrile is a chemical compound that is also known as AMPN. It is a colorless liquid that is soluble in water and organic solvents. AMPN is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of AMPN is not fully understood. It is believed to work by inhibiting the growth and replication of microorganisms. AMPN has been found to be effective against a wide range of bacteria and fungi.

Biochemical And Physiological Effects

AMPN has been found to have low toxicity and is not harmful to humans or animals at low concentrations. It is metabolized in the liver and excreted in the urine. AMPN has been found to have no significant effects on the cardiovascular, respiratory, or nervous systems.

Advantages And Limitations For Lab Experiments

AMPN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a wide range of applications in various fields of research. However, the limitations of AMPN include its high cost, the complex synthesis process, and its limited availability.

Future Directions

There are several future directions for the research on AMPN. One direction is to study its potential use as an antimicrobial agent. Another direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of AMPN and its effects on different microorganisms.
Conclusion:
In conclusion, 5-Amino-2-methylpentanenitrile is a chemical compound that has various scientific research applications. Its unique properties make it a valuable building block in the synthesis of other chemical compounds. The synthesis of AMPN is a complex process that requires specialized equipment and expertise. AMPN has several advantages for lab experiments, including its stability and wide range of applications. However, its high cost and limited availability are significant limitations. Further research is needed to fully understand the potential of AMPN in various fields of research.

Synthesis Methods

The synthesis of AMPN involves the reaction of 2-methylpentanenitrile with ammonia in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation. The synthesis of AMPN is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

AMPN is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of other chemical compounds. AMPN has been found to have antimicrobial properties, and it is being studied for its potential use as an antimicrobial agent.

properties

IUPAC Name

5-amino-2-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFMLSXCXIQDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626743
Record name 5-Amino-2-methylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylpentanenitrile

CAS RN

10483-15-5
Record name 5-Amino-2-methylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.